molecular formula C26H22N4S3 B12565992 N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)] CAS No. 162781-32-0

N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]

Cat. No.: B12565992
CAS No.: 162781-32-0
M. Wt: 486.7 g/mol
InChI Key: FPTKXPWBWXVTJC-UHFFFAOYSA-N
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Description

N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] is a chemical compound known for its unique structure and properties This compound is characterized by the presence of thiourea groups linked through a sulfanediyl bridge to phenylene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] typically involves the reaction of 4,4’-diaminodiphenyl sulfide with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism by which N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] exerts its effects involves its ability to form strong hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, disrupt microbial cell walls, or interfere with the replication of viruses. The compound’s structure allows it to interact with specific molecular targets and pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)]
  • N,N’-[Sulfonyldi(4,1-phenylene)]diformamide
  • N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(urea)]

Uniqueness

N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] is unique due to its specific thiourea groups and sulfanediyl linkage, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits stronger hydrogen bonding and metal coordination capabilities, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

162781-32-0

Molecular Formula

C26H22N4S3

Molecular Weight

486.7 g/mol

IUPAC Name

1-phenyl-3-[4-[4-(phenylcarbamothioylamino)phenyl]sulfanylphenyl]thiourea

InChI

InChI=1S/C26H22N4S3/c31-25(27-19-7-3-1-4-8-19)29-21-11-15-23(16-12-21)33-24-17-13-22(14-18-24)30-26(32)28-20-9-5-2-6-10-20/h1-18H,(H2,27,29,31)(H2,28,30,32)

InChI Key

FPTKXPWBWXVTJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)SC3=CC=C(C=C3)NC(=S)NC4=CC=CC=C4

Origin of Product

United States

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